6-Bromo-3-fluoro-2-hydroxybenzonitrile
Description
6-Bromo-3-fluoro-2-hydroxybenzonitrile is a halogenated benzonitrile derivative with a molecular formula of C₇H₃BrFNO and a calculated molecular weight of 216.01 g/mol. The compound features a cyano group (-CN) at position 1, a hydroxyl (-OH) at position 2, a fluorine (-F) at position 3, and a bromine (-Br) at position 6 on the benzene ring. This substitution pattern creates a unique electronic environment, with the hydroxyl group enabling hydrogen bonding and acidity (pKa ~8–10), while the electron-withdrawing cyano, fluorine, and bromine groups influence reactivity and stability.
Properties
IUPAC Name |
6-bromo-3-fluoro-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOPYPJUNLQIDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-2-hydroxybenzonitrile typically involves the bromination and fluorination of a suitable benzonitrile precursor. One common method includes the following steps:
Bromination: A benzonitrile derivative is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride or cesium fluoride under appropriate conditions to introduce the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-fluoro-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted benzonitriles depending on the reagents used.
Oxidation Products: Corresponding carbonyl compounds such as aldehydes or ketones.
Reduction Products: Reduced forms of the compound, often leading to the removal of the hydroxyl group.
Scientific Research Applications
6-Bromo-3-fluoro-2-hydroxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as polymers and specialty chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-2-hydroxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and hydroxyl groups can influence its binding affinity and selectivity towards these targets. The compound may also participate in metabolic pathways, undergoing biotransformation to active or inactive metabolites .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with 6-Bromo-3-fluoro-2-hydroxybenzonitrile but differ in substituent type, position, or functional groups, leading to distinct physicochemical and reactivity profiles:
6-Bromo-2-hydroxy-3-methoxybenzonitrile (CAS: 933040-76-7)
- Molecular Formula: C₈H₆BrNO₂
- Molecular Weight : 228.045 g/mol
- Substituents : 2-OH, 3-OCH₃, 6-Br
- Key Differences : Replacing the hydroxyl group with a methoxy (-OCH₃) increases lipophilicity and reduces acidity. The methoxy group also sterically hinders electrophilic substitution at position 3.
- Applications : Used in organic synthesis for building blocks requiring stability under acidic conditions .
6-Amino-3-bromo-2-fluorobenzonitrile (CAS: 845866-92-4)
- Molecular Formula : C₇H₄BrFN₂
- Molecular Weight : 215.02 g/mol
- Substituents : 2-F, 3-Br, 6-NH₂
- Key Differences: The amino (-NH₂) group introduces basicity (pKa ~4–5) and enables reactions like diazotization or nucleophilic aromatic substitution. The altered substitution pattern (Br at position 3 vs. 6 in the target compound) affects electronic effects.
- Applications : A key intermediate in heterocyclic synthesis, as reported by Zhao et al. (2013) .
3-Bromo-6-fluoro-2-methoxybenzonitrile (CAS: 1426073-18-8)
- Molecular Formula: C₈H₅BrFNO
- Molecular Weight : 242.02 g/mol (calculated)
- Substituents : 2-OCH₃, 3-Br, 6-F
- Key Differences: Bromine and fluorine are positioned at 3 and 6, respectively, altering steric and electronic effects compared to the target compound. The methoxy group enhances solubility in non-polar solvents.
- Applications : Utilized in cross-coupling reactions for pharmaceutical intermediates .
6-Bromo-2-fluoro-3-methylbenzonitrile (CAS: 1501163-33-2)
- Molecular Formula : C₈H₅BrFN
- Molecular Weight : 214.03 g/mol
- Substituents : 2-F, 3-CH₃, 6-Br
- The absence of a hydroxyl group reduces polarity.
- Applications : A research chemical in drug discovery for probing steric effects .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties | Applications |
|---|---|---|---|---|---|
| This compound | C₇H₃BrFNO | 216.01 (calculated) | 2-OH, 3-F, 6-Br | Polar, acidic, hydrogen-bonding capable | Pharmaceutical intermediates |
| 6-Bromo-2-hydroxy-3-methoxybenzonitrile | C₈H₆BrNO₂ | 228.045 | 2-OH, 3-OCH₃, 6-Br | Lipophilic, stable under acidic conditions | Organic synthesis |
| 6-Amino-3-bromo-2-fluorobenzonitrile | C₇H₄BrFN₂ | 215.02 | 2-F, 3-Br, 6-NH₂ | Basic, reactive in coupling reactions | Heterocyclic synthesis |
| 3-Bromo-6-fluoro-2-methoxybenzonitrile | C₈H₅BrFNO | 242.02 (calculated) | 2-OCH₃, 3-Br, 6-F | Electron-withdrawing, stable | Cross-coupling reactions |
| 6-Bromo-2-fluoro-3-methylbenzonitrile | C₈H₅BrFN | 214.03 | 2-F, 3-CH₃, 6-Br | Lipophilic, sterically hindered | Drug discovery research |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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